molecular formula C12H18BrN3 B1396817 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine CAS No. 960289-28-5

1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1396817
CAS No.: 960289-28-5
M. Wt: 284.2 g/mol
InChI Key: XQIUCBRCQFPZBB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a brominated pyridine ring attached to a piperidine ring with dimethylamine substitution

Preparation Methods

The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Piperidine Ring: The brominated pyridine is then reacted with a suitable piperidine derivative to form the piperidine ring. This step may involve nucleophilic substitution reactions.

    Dimethylation: The final step involves the introduction of dimethylamine groups to the piperidine ring. This can be achieved using dimethylamine or its derivatives under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biological Studies: It is used in biological research to study the effects of brominated pyridine derivatives on various biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated pyridine ring and the dimethylamine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a hydroxyl group instead of dimethylamine, leading to different chemical and biological properties.

    5-Bromopyridine-2-thiol: The presence of a thiol group in this compound results in distinct reactivity and applications.

    1-(5-Bromopyridin-2-yl)ethan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique properties and applications compared to its analogs.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIUCBRCQFPZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Mix 5-bromo-2-fluoro-pyridine (1.00 g, 5.68 mmol) and N,N-dimethyl-piperidin-4-yl-amine (1.50 g, 11.70 mmol) together and heat to 80° C. for 64 h. Partition the reaction between CH2Cl2 (5 mL) and 1N NaOH (8 mL). Collect the organic phase and extract the aqueous phase with additional CH2Cl2 (2×20 mL). Combine the organic solutions, then dry, filter, and concentrate. Purify the crude material by flash chromatography using an eluent of 5% MeOH (2N NH3)/CH2Cl2 to give 1.49 g (92%) of the title compound as a white solid. 1H NMR (CDCl3) δ 1.46 (dq, 2H, J=4.0, 11.8 Hz), 1.86 (br d, 2H, J=12.8 Hz), 2.26 (s, 6H), 2.32 (m, 1H), 2.80 (dt, 2H, J=2.7, 12.8 Hz), 4.23 (br d, 2H, J=13.2 Hz), 6.53 (d, 1H, J=8.9 Hz), 7.46 (dd, 1H, J=2.8, 9.0 Hz), 8.13 (d, 1H, J=2.6 Hz).
Quantity
1 g
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reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To a 100 mL single-necked round-bottom flask were placed 2,5-dibromopyridine (2 g, 8 mmol), 4-(dimethylamino)piperidine (1 ml, 8 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.07 g, 0.08 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.1 g, 0.2 mmol), and sodium t-butoxide (1 g, 12 mmol). The flask was subjected to 3 cycles of evacuation and back-filling with N2 before toluene (40 mL) was introduced under N2. The resulting mixture was stirred at a preheated oil bath at 100° C. for 40 min. The crude mixture was poured into ice and 4 N NaOH aqueous solution and extracted with ethyl acetate (2×). The combine organics were dried over sodium sulfate and concentrated in vacuo to give 2.7 g crude product. Trituration with ethyl acetate/hexanes gave highly pure 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine (91) (1.9 g, 95%) 1H NMR (400 MHz, CDCl3) δ 8.18 (1 H, d, J=2.3 Hz), 7.52 (1 H, dd, J=9.0, 2.7 Hz), 6.58 (1 H, d, J=9.0 Hz), 4.30 (2 H, d, J=12.9 Hz), 2.79-2.91 (2 H, m), 2.49 (1 H, br. s.), 2.37 (6 H, s), 1.97 (2 H, d, J=12.5 Hz), 1.45-1.60 (2 H, m) ppm.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.07 g
Type
catalyst
Reaction Step Seven
Quantity
0.1 g
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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